ZLc002

Description

Properties

Molecular Formula |

C10H17NO5 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

methyl (2S)-2-[(3-methoxy-3-oxopropanoyl)amino]-3-methylbutanoate |

InChI |

InChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12)/t9-/m0/s1 |

InChI Key |

BWPKYDAJBOUZDX-VIFPVBQESA-N |

SMILES |

CC(C)C(C(=O)OC)NC(=O)CC(=O)OC |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)CC(=O)OC |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)CC(=O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ZLc002; ZLc-002; ZLc 002 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of ZLc002

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLc002 has emerged as a significant small molecule of interest in the fields of neuropharmacology and oncology. This guide provides a comprehensive technical overview of its core mechanism of action. While initially identified as a disruptor of the neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP) interaction, compelling evidence points towards an indirect modulatory role within a critical neuronal signaling pathway. This document will dissect the molecular interactions, cellular effects, and the preclinical evidence that substantiates the therapeutic potential of this compound in inflammatory pain, neuropathic pain, and its synergistic activity with chemotherapeutic agents. We will delve into the experimental methodologies that have been pivotal in elucidating its function, offering a robust framework for researchers and drug development professionals.

Introduction: Targeting Protein-Protein Interactions in Neuropathic Pain

The N-methyl-D-aspartate receptor (NMDAR) plays a crucial role in central sensitization, a key contributor to chronic pain states.[1][2] However, direct antagonism of NMDARs is fraught with undesirable side effects, including motor impairment and cognitive dysfunction.[1][2] This has propelled a strategic shift towards modulating downstream signaling partners of the NMDAR. One such pathway of significant interest involves neuronal nitric oxide synthase (nNOS). The interaction of nNOS with its various adaptor proteins is critical for its subcellular localization and activity. The protein-protein interface between nNOS and NOS1AP (also known as CAPON) has been identified as a novel therapeutic target for developing analgesics.[1][2][3] this compound is a small molecule that has been investigated for its ability to modulate this interaction.[1][2][4]

The Core Mechanism of Action: An Indirect Disruption

This compound is characterized as a putative small-molecule inhibitor of the nNOS-NOS1AP interaction.[1][2] However, a nuanced understanding of its mechanism reveals an indirect mode of action. While this compound effectively disrupts the nNOS-NOS1AP complex in intact cellular systems, such as primary cortical neurons and HEK293T cells, it fails to do so in cell-free biochemical binding assays.[1][2] This critical finding suggests that this compound does not directly bind to either nNOS or NOS1AP to physically prevent their association. Instead, it likely modulates an upstream cellular process that in turn leads to the dissociation of the nNOS-NOS1AP complex.

The nNOS-NOS1AP Signaling Nexus

The interaction between nNOS and NOS1AP is a key event downstream of NMDAR activation.[1] This signaling cascade is implicated in the pathophysiology of various neurological conditions. By disrupting this interaction, this compound effectively uncouples NMDAR activity from a significant portion of its downstream signaling, leading to its observed therapeutic effects.

Caption: Experimental workflow for Co-Immunoprecipitation.

Cell-Free Biochemical Binding Assay

This assay is essential for distinguishing between a direct and an indirect mechanism of action.

Objective: To determine if this compound directly disrupts the binding between purified nNOS and NOS1AP proteins.

Methodology:

-

Protein Purification: Express and purify recombinant nNOS (specifically the binding domain, e.g., His-nNOS1-299) and NOS1AP (e.g., GST-NOS1AP400-506) proteins.

-

Binding Reaction: In a cell-free system, incubate the purified nNOS and NOS1AP proteins in a suitable binding buffer, in the presence of varying concentrations of this compound or a vehicle control.

-

Pull-Down: Use an affinity resin that binds one of the protein tags (e.g., glutathione beads for GST-NOS1AP) to pull down the protein complex.

-

Washing: Wash the resin to remove unbound proteins.

-

Elution and Detection: Elute the bound proteins and analyze the eluate by Western blotting using an antibody against the other protein (e.g., anti-His antibody for His-nNOS) to detect its presence.

-

Analysis: The absence of a reduction in the amount of co-purified protein in the presence of this compound indicates a lack of direct disruption.

Conclusion and Future Directions

This compound represents a promising therapeutic lead that operates through an indirect modulation of the nNOS-NOS1AP protein-protein interaction. This mechanism offers a more targeted approach to mitigating the downstream effects of excessive NMDAR signaling, potentially avoiding the side effects associated with direct NMDAR antagonists. The preclinical data strongly support its continued investigation for the treatment of inflammatory and neuropathic pain. Furthermore, its synergistic activity with paclitaxel opens up an intriguing avenue for its development as an adjunct in cancer therapy.

Future research should focus on elucidating the precise upstream target of this compound that leads to the disruption of the nNOS-NOS1AP complex. Identifying this target will not only provide a more complete understanding of this compound's mechanism of action but could also reveal new targets for therapeutic intervention. Further in vivo studies in a wider range of disease models are warranted to fully explore the therapeutic potential of this novel small molecule.

References

-

Lee, W. H., Carey, L. M., Li, L. L., Xu, Z., Lai, Y. Y., Courtney, M. J., & Hohmann, A. G. (2018). This compound, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability. Molecular Pain, 14, 1744806918801224. [Link]

-

PubMed. (2018). This compound, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability. Molecular Pain. [Link]

- Zhu, L. J., et al. (2020). nNOS-CAPON blockers produce anxiolytic effects by promoting synaptogenesis in chronic stress-induced animal models of anxiety. British Journal of Pharmacology, 177(16), 3674-3690.

- Ni, H. Y., et al. (2019). Dissociating nNOS (Neuronal NO Synthase)-CAPON (Carboxy-Terminal Postsynaptic Density-95/Discs Large/Zona Occludens-1 Ligand of nNOS) Interaction Promotes Functional Recovery After Stroke via Enhanced Structural Neuroplasticity. Stroke, 50(3), 728-737.

- Zhu, L. J., et al. (2014). CAPON-nNOS coupling can serve as a target for developing new anxiolytics.

Sources

- 1. This compound, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to ZLc002: A Selective Modulator of the nNOS-Capon Protein-Protein Interaction

This guide provides a comprehensive technical overview of this compound, a novel small molecule that selectively disrupts the protein-protein interaction (PPI) between neuronal nitric oxide synthase (nNOS) and its adaptor protein, Capon (Carboxy-terminal PDZ ligand of nNOS), also known as NOS1AP. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanistic intricacies of targeting the nNOS-Capon signaling axis.

Executive Summary: The Rationale for Targeting nNOS-Capon

Nitric oxide (NO) is a critical signaling molecule in the central nervous system, with its production tightly regulated by nNOS.[1][2] Overproduction of NO due to nNOS hyperactivity is a key pathological event in numerous neurological and psychiatric disorders, including ischemic stroke, chronic pain, and anxiety.[1][3][4] Historically, therapeutic strategies have focused on direct catalytic inhibition of nNOS.[1][5] However, this approach has been hampered by a lack of isoform selectivity and significant side effects, given the physiological importance of nNOS and other NOS isoforms in various tissues.[6]

An alternative, more refined strategy is to disrupt the specific protein-protein interactions that anchor nNOS to its signaling complexes, thereby modulating its activity in a context-dependent manner.[6][7] The interaction between nNOS and Capon is a pivotal node in this signaling network.[8][9] Capon competes with Postsynaptic Density Protein 95 (PSD95) for binding to the PDZ domain of nNOS, thereby regulating the coupling of N-methyl-D-aspartate receptor (NMDAR) activity to NO production.[7][9][10] Disrupting this nNOS-Capon interaction presents a promising therapeutic target. This compound has emerged as a first-in-class small molecule capable of modulating this specific PPI, offering a new avenue for therapeutic intervention.[11][12][13]

The nNOS-Capon Signaling Axis

Under physiological conditions, NMDAR activation leads to calcium influx, which, facilitated by the scaffolding protein PSD95, activates nNOS to produce NO.[6][9] Capon acts as a key regulator in this process. By binding to the same PDZ domain on nNOS that PSD95 utilizes, Capon can displace nNOS from the NMDAR-PSD95 complex, effectively uncoupling NMDAR activity from NO production.[7][9][10] However, the nNOS-Capon complex itself is implicated in other signaling pathways, including those involving Dexras1, which can lead to downstream effects on MAPK signaling and gene expression.[8][14] The dysregulation of this signaling balance is associated with neurotoxicity, central sensitization in pain pathways, and mood disorders.[6][8][12]

Signaling Pathway Diagram

The following diagram illustrates the pivotal role of Capon in modulating nNOS signaling and the intervention point for this compound.

Caption: The nNOS-Capon signaling cascade and the inhibitory action of this compound.

Mechanism of Action of this compound: An Indirect Modulator

A critical finding in the characterization of this compound is its nuanced mechanism of action. While this compound effectively disrupts the nNOS-Capon interaction in intact cellular systems, it fails to do so in cell-free biochemical binding assays.[11][12]

-

In Intact Cells: In primary cortical neurons and transfected HEK293T cells, this compound reduces the co-immunoprecipitation of nNOS and Capon, particularly after stimulation with NMDA.[11][12] This demonstrates its efficacy in a physiological context where accessory proteins and cellular compartments are present.

-

In Cell-Free Systems: Using purified recombinant nNOS and Capon protein fragments containing the known binding domains, this compound does not inhibit their direct interaction.[11][12]

Causality and Interpretation: This discrepancy strongly suggests that this compound does not function as a direct competitive inhibitor at the nNOS PDZ-binding site. Instead, it likely acts through an indirect mechanism . This could involve binding to an allosteric site on nNOS or Capon, or it may modulate a third-party protein or post-translational modification that is required for the stabilization of the nNOS-Capon complex within the cell. This indirect action is a key feature, potentially offering greater specificity and a more subtle modulation of the signaling pathway compared to brute-force binding site blockade.

Experimental Validation Protocols

The validation of this compound's efficacy relies on a combination of cellular and in vivo assays. The following protocols are foundational for assessing compounds targeting the nNOS-Capon interface.

Protocol: Co-Immunoprecipitation (Co-IP) in Primary Neurons

This protocol is designed to verify the disruption of the nNOS-Capon PPI in a native cellular environment.

Objective: To determine if this compound reduces the amount of Capon that co-precipitates with nNOS following NMDA stimulation in cultured primary cortical neurons.

Methodology Workflow Diagram:

Caption: Workflow for Co-Immunoprecipitation to test this compound efficacy.

Step-by-Step Procedure:

-

Cell Culture: Plate primary cortical neurons isolated from embryonic day 18 Sprague Dawley rat pups. Culture for 10-14 days to allow for mature synaptic connections.

-

Drug Treatment: Pre-incubate the neuronal cultures with this compound (e.g., 1-10 µM) or a vehicle control (e.g., 0.1% DMSO) for 30 minutes.

-

Stimulation: Induce the nNOS-Capon interaction by adding NMDA (50 µM) to the culture medium for 15 minutes.

-

Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate overnight at 4°C with a primary antibody against nNOS. As a negative control, a parallel sample should be incubated with a non-specific IgG of the same isotype.

-

Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending in SDS-PAGE sample buffer and boiling for 5 minutes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Capon and nNOS. The nNOS blot serves as a loading control to ensure equal amounts of nNOS were precipitated in each sample.

-

Analysis: Quantify the band intensity for Capon. A significant reduction in the Capon signal in the this compound-treated lane compared to the vehicle control indicates disruption of the nNOS-Capon interaction.

Protocol: In Vivo Efficacy in a Neuropathic Pain Model

This protocol assesses the therapeutic potential of this compound in a clinically relevant animal model.[11][12]

Objective: To evaluate the ability of systemically administered this compound to alleviate mechanical and cold allodynia in a mouse model of paclitaxel-induced neuropathic pain.

Step-by-Step Procedure:

-

Animal Model: Use adult male C57BL/6J mice.[11]

-

Induction of Neuropathy: Administer paclitaxel (e.g., 2 mg/kg, intraperitoneally) on four alternate days to induce peripheral neuropathy. This typically manifests as significant mechanical and cold allodynia within 14-21 days.

-

Baseline Behavioral Testing: Before drug administration, measure baseline pain thresholds.

-

Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The 50% withdrawal threshold is calculated using the up-down method.

-

Cold Allodynia: Apply a drop of acetone to the plantar surface of the hind paw and record the duration of the withdrawal response (licking, shaking).

-

-

Drug Administration: Once stable allodynia is established, administer this compound (e.g., 4-10 mg/kg, i.p.) or vehicle.[11][12]

-

Post-Treatment Behavioral Testing: Re-assess mechanical and cold allodynia at various time points after this compound administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the anti-allodynic effect.

-

Data Analysis: Compare the post-treatment withdrawal thresholds and response durations to baseline values. A significant increase in withdrawal threshold or decrease in response duration in the this compound-treated group compared to the vehicle group indicates analgesic efficacy.

Therapeutic Applications and Preclinical Data

Preclinical studies have demonstrated the therapeutic potential of this compound in several disease models.[11][12][13]

Inflammatory and Neuropathic Pain

Systemic administration of this compound has shown significant efficacy in rodent models of pain.[11][12] It suppresses pain behaviors in the formalin test of inflammatory pain and reverses mechanical and cold allodynia in a mouse model of chemotherapy-induced neuropathic pain.[11][12]

| Preclinical Pain Model | Species | This compound Dose Range (i.p.) | Observed Effect | Reference |

| Formalin-Evoked Inflammatory Pain | Rat | 4–10 mg/kg | Suppressed pain behavior and reduced Fos protein immunoreactivity in the spinal dorsal horn. | [11],[12] |

| Paclitaxel-Induced Neuropathic Pain | Mouse | 4–10 mg/kg | Reversed mechanical and cold allodynia; effect sustained with daily dosing. | [11],[12] |

Anxiety and Mood Disorders

Targeting the nNOS-Capon interaction has been proposed as a novel strategy for developing anxiolytics.[13] this compound has shown anxiolytic-like effects in a mouse model of chronic mild stress without affecting general locomotor activity, suggesting a favorable side-effect profile compared to traditional anxiolytics like benzodiazepines.[11]

Oncology

An intriguing finding is the synergistic effect of this compound with chemotherapy.[11][12] While this compound alone does not affect the viability of breast or ovarian tumor cell lines, it significantly enhances the cytotoxic effects of paclitaxel when administered in combination.[11][12] This suggests a potential role for this compound as an adjuvant therapy to both treat chemotherapy-induced neuropathy and improve the efficacy of the chemotherapeutic agent.

Future Directions and Conclusion

This compound represents a significant advancement in the field of nNOS modulation. Its unique, indirect mechanism of disrupting the nNOS-Capon PPI validates this interaction as a druggable target.

Future research should focus on:

-

Elucidating the Precise Mechanism: Further studies are required to identify the exact binding site of this compound and the molecular players involved in its indirect disruption of the nNOS-Capon complex. Techniques such as photo-affinity labeling or hydrogen-deuterium exchange mass spectrometry could be employed.

-

Pharmacokinetics and Brain Penetrance: A thorough characterization of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is necessary to optimize dosing regimens and confirm its ability to reach therapeutic concentrations in the central nervous system.

-

Broadening Therapeutic Scope: Given the implication of nNOS-Capon signaling in various pathologies, the efficacy of this compound should be explored in models of ischemic stroke, traumatic brain injury, and other neurodegenerative disorders.[6][15][16]

-

Safety and Toxicology: Comprehensive safety pharmacology and toxicology studies are essential prerequisites for advancing this compound towards clinical trials.

References

-

Hunsberger, J. G., et al. (2018). This compound, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability. Molecular Pain, 14, 1744806918801224. [Link]

-

Hunsberger, J. G., et al. (2018). This compound, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability. PubMed. [Link]

-

Court, F. A., et al. (2014). Mechanisms of NOS1AP action on NMDA receptor-nNOS signaling. Frontiers in Cellular Neuroscience. [Link]

-

Al-Sabi, A., et al. (2025). Targeting CAPON to modulate the CAPON–NOS Axis: a computational approach. bioRxiv. [Link]

-

Wang, Y., et al. (2023). The Physiological Function of nNOS-Associated CAPON Proteins and the Roles of CAPON in Diseases. International Journal of Molecular Sciences. [Link]

-

Jaffrey, S. R., et al. (1998). CAPON: a protein associated with neuronal nitric oxide synthase that regulates its interactions with PSD95. ResearchGate. [Link]

-

Jaffrey, S. R., et al. (1998). CAPON: a protein associated with neuronal nitric oxide synthase that regulates its interactions with PSD95. PubMed. [Link]

-

Delker, S. L., et al. (2014). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Chemical Society Reviews. [Link]

-

Delker, S. L., et al. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Chemical Society Reviews. [Link]

-

Gaide Chevronnay, H. P., et al. (2021). In Vitro and In Vivo Models to Study Nephropathic Cystinosis. MDPI. [Link]

-

Wang, Y., et al. (2023). The Physiological Function of nNOS-Associated CAPON Proteins and the Roles of CAPON in Diseases. MDPI. [Link]

-

He, S., et al. (2024). Research Advances of Cellular Nanoparticles as Multiplex Countermeasures. eScholarship.org. [Link]

-

Chiarugi, A. (2005). Progress in the Development of Selective Nitric Oxide Synthase (NOS) Inhibitors. Current Medicinal Chemistry. [Link]

-

Flegal, M. (2023). Avoiding InVivo Study Pitfalls. YouTube. [Link]

-

Kuric, T., et al. (2023). Nanodrugs for the Treatment of Ischemic Stroke: A Systematic Review. MDPI. [Link]

-

Al-Sabi, A., et al. (2025). Identification of a First-In-Class Small Molecule CAPON Binder Using Affinity Selection-Mass Spectrometry Screening. bioRxiv. [Link]

-

Magnani, L. (n.d.). Cell-based assays to monitor the efficacy of NOX inhibitors. ResearchGate. [Link]

-

Moore, W. M., et al. (1997). Discovery and development of neuronal nitric oxide synthase inhibitors. PubMed. [Link]

-

BioWorld. (2022). NOS targeting to treat ischemic stroke. BioWorld. [Link]

-

Inotiv. (n.d.). Pharmacology and Toxicology Assessment. Inotiv. [Link]

-

Wnuk, M., et al. (2022). Carnosic Acid Shows Higher Neuroprotective Efficiency than Edaravone or Ebselen in In Vitro Models of Neuronal Cell Damage. MDPI. [Link]

-

Geng, X., & Wang, Y. (2023). Neuroprotective agents in acute ischemic stroke. Open Exploration Publishing. [Link]

-

Gaide Chevronnay, H. P., et al. (2021). In Vitro and In Vivo Models to Study Nephropathic Cystinosis. PubMed. [Link]

-

Moore, W. M., et al. (2006). Discovery of Inducible Nitric Oxide Synthase (iNOS) Inhibitor Development Candidate KD7332. ACS Publications. [Link]

-

Drug Discovery News. (n.d.). Advancing immuno-oncology research with cellular assays. Drug Discovery News. [Link]

-

NeurologyLive. (2024). Promise of Neuroprotection in Neurodegenerative Diseases Through HGF Compounds. NeurologyLive. [Link]

-

Riccio, D. A., & Schoenfisch, M. H. (2012). Nitric Oxide Release Part II. Therapeutic Applications. Chemistry of Materials. [Link]

-

Jiffry, A., et al. (2019). A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques. Scientific Reports. [Link]

-

Adhikari, N., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. [Link]

-

Laure, C., et al. (2022). Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats. Frontiers in Pharmacology. [Link]

-

Jenner, P., & Olanow, C. W. (2014). Inhibition of i-NOS but not n-NOS protects rat primary cell cultures against MPP(+)-induced neuronal toxicity. PubMed. [Link]

-

Espitia-Almeida, A., et al. (2023). Photodynamic Therapy for Glioblastoma: Potential Application of TiO2 and ZnO Nanoparticles as Photosensitizers. MDPI. [Link]

Sources

- 1. Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Nitric Oxide Release Part II. Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Discovery and development of neuronal nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanisms of NOS1AP action on NMDA receptor-nNOS signaling [frontiersin.org]

- 7. Targeting CAPON to modulate the CAPON–NOS Axis: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Physiological Function of nNOS-Associated CAPON Proteins and the Roles of CAPON in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAPON: a protein associated with neuronal nitric oxide synthase that regulates its interactions with PSD95 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Neuroprotective agents in acute ischemic stroke [explorationpub.com]

ZLc002 as a Selective nNOS-NOS1AP Interaction Inhibitor: A Technical Guide for Researchers

This guide provides an in-depth technical overview of ZLc002, a small-molecule inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (also known as CAPON). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of targeting the nNOS-NOS1AP signaling axis.

Introduction: Targeting a Critical Node in Neuronal Signaling

Elevated activity of the N-methyl-D-aspartate receptor (NMDAR) is a key contributor to central sensitization, a phenomenon underlying various neurological and psychiatric disorders, including chronic pain and anxiety.[1][2] While direct NMDAR antagonists have shown efficacy, their clinical utility is often limited by significant side effects.[1] A more nuanced therapeutic strategy involves targeting the downstream signaling pathways activated by NMDARs. One such pathway is mediated by the interaction between neuronal nitric oxide synthase (nNOS) and its interacting proteins.

The scaffolding protein NOS1AP binds to the PDZ domain of nNOS, forming a signaling complex that has been implicated in excitotoxicity and pain signaling.[3][4][5] Disrupting this interaction presents a promising approach to modulate nNOS activity and its downstream effects without directly blocking the NMDAR. This compound has emerged as a putative small-molecule inhibitor of the nNOS-NOS1AP interaction, demonstrating therapeutic potential in preclinical models of pain and anxiety.[1][2][6]

This guide will delve into the mechanism of action of this compound, provide detailed protocols for its experimental evaluation, present key preclinical data, and discuss its potential as a pharmacological tool and therapeutic lead.

The nNOS-NOS1AP Signaling Pathway

The interaction between nNOS and NOS1AP is a critical event in the downstream signaling cascade of NMDAR activation. Upon NMDAR-mediated calcium influx, nNOS is activated, leading to the production of nitric oxide (NO), a key signaling molecule. NOS1AP acts as an adaptor protein, linking nNOS to other signaling molecules and localizing the enzyme to specific subcellular compartments.[7][8] This interaction is thought to facilitate the activation of downstream effectors, such as p38 mitogen-activated protein kinase (p38 MAPK), which contributes to neuronal hyperexcitability and pain sensitization.[3][9]

Caption: The nNOS-NOS1AP signaling cascade downstream of NMDAR activation.

Mechanism of Action of this compound

This compound has been shown to disrupt the interaction between nNOS and NOS1AP in intact cells, such as primary cortical neurons and HEK293T cells co-expressing the full-length proteins.[1] Interestingly, in a cell-free binding assay using purified nNOS and NOS1AP protein fragments containing the known interacting domains, this compound did not directly disrupt their binding.[1] This suggests that this compound may not act as a direct competitive inhibitor at the canonical binding interface. Instead, it is hypothesized to have an indirect mode of action in the cellular environment, possibly by modulating a post-translational modification or the binding of a cofactor that is necessary for the nNOS-NOS1AP interaction in vivo.

Importantly, this compound appears to be selective for the nNOS-NOS1AP interaction, as it does not affect the interaction between nNOS and another key binding partner, PSD95.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Experimental Protocols for Studying this compound

The following protocols provide a framework for investigating the effects of this compound on the nNOS-NOS1AP interaction and its downstream consequences.

Co-Immunoprecipitation (Co-IP) to Assess nNOS-NOS1AP Interaction

This protocol is designed to verify the ability of this compound to disrupt the nNOS-NOS1AP interaction in a cellular context.

Caption: Workflow for Co-Immunoprecipitation of nNOS and NOS1AP.

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Co-transfect cells with expression vectors for full-length Flag-tagged nNOS and HA-tagged NOS1AP using a suitable transfection reagent.

-

Allow cells to express the proteins for 24-48 hours.

-

-

Treatment with this compound:

-

Treat the transfected cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for a specified period (e.g., 1-4 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Immunoprecipitation:

-

Transfer the supernatant to a new tube.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Centrifuge and transfer the pre-cleared lysate to a new tube.

-

Add an anti-Flag antibody to the lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them three times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated NOS1AP and an anti-Flag antibody to confirm the immunoprecipitation of nNOS.

-

In Vivo Models of Pain

This compound has shown efficacy in preclinical models of inflammatory and neuropathic pain.[1][2]

a) Formalin-Induced Inflammatory Pain in Rats:

This model assesses both acute nociceptive and tonic inflammatory pain.

Step-by-Step Methodology:

-

Acclimation: Acclimate male Sprague-Dawley rats to the testing environment for at least 30 minutes.

-

Drug Administration: Administer this compound (e.g., 4-10 mg/kg, i.p.) or vehicle 30 minutes prior to the formalin injection.[2]

-

Formalin Injection: Inject 50 µL of 2.5% formalin solution into the plantar surface of the right hind paw.[10]

-

Behavioral Observation: Immediately place the rat in an observation chamber and record the total time spent licking or biting the injected paw in 5-minute intervals for up to 60 minutes. The pain response is typically biphasic: Phase 1 (0-10 minutes, neurogenic pain) and Phase 2 (15-60 minutes, inflammatory pain).[11]

b) Paclitaxel-Induced Neuropathic Pain in Mice:

This model mimics chemotherapy-induced peripheral neuropathy.

Step-by-Step Methodology:

-

Induction of Neuropathy: Administer paclitaxel (e.g., 2 mg/kg, i.p.) to C57BL/6 mice every other day for a total of four injections to induce mechanical and cold allodynia.[12]

-

Assessment of Allodynia:

-

Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments.

-

Cold Allodynia: Apply a drop of acetone to the plantar surface of the hind paw and measure the duration of the withdrawal response.

-

-

Drug Administration: Once neuropathy is established (e.g., day 14), administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.[2]

-

Post-Treatment Assessment: Re-evaluate mechanical and cold allodynia at various time points after this compound administration (e.g., 30, 60, 90, 120 minutes).

Quantitative Data on this compound Efficacy

The following tables summarize key in vivo efficacy data for this compound.

| Pain Model | Species | Dose of this compound (i.p.) | Effect | Reference |

| Formalin-Induced Inflammatory Pain | Rat | 4 and 10 mg/kg | Significantly reduced pain behavior in Phase 2. | [2] |

| Paclitaxel-Induced Neuropathic Pain | Mouse | 10 mg/kg | Suppressed established mechanical and cold allodynia. | [2] |

| Cancer Cell Line | Effect of this compound Alone | Effect in Combination with Paclitaxel | Reference |

| 4T1 (Breast Cancer) | No significant effect on viability. | Synergistically enhanced paclitaxel-induced cytotoxicity. | [1] |

| HeyA8 (Ovarian Cancer) | No significant effect on viability. | Synergistically enhanced paclitaxel-induced cytotoxicity. | [1] |

Conclusion and Future Directions

This compound represents a promising pharmacological tool for dissecting the role of the nNOS-NOS1AP interaction in various physiological and pathological processes. Its efficacy in preclinical models of pain, coupled with its selectivity, highlights its potential as a lead compound for the development of novel therapeutics for chronic pain and potentially other neurological disorders.

Future research should focus on elucidating the precise molecular mechanism by which this compound disrupts the nNOS-NOS1AP interaction in the cellular environment. Further studies are also warranted to explore its therapeutic potential in other CNS disorders where nNOS signaling is implicated, such as anxiety and stroke. The development of more potent and bioavailable analogs of this compound could pave the way for clinical translation.

References

-

Lee, W.-H., Carey, L. M., Li, L.-L., Xu, Z., Lai, Y. Y., Courtney, M. J., & Hohmann, A. G. (2018). This compound, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability. Molecular Pain, 14, 1744806918801224. [Link]

-

Lee, W.-H., Carey, L. M., Li, L.-L., Xu, Z., Lai, Y. Y., Courtney, M. J., & Hohmann, A. G. (2018). This compound, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability. PubMed. [Link]

-

Lee, W.-H., Carey, L. M., Li, L.-L., Xu, Z., Lai, Y. Y., Courtney, M. J., & Hohmann, A. G. (2018). This compound, a putative small molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability. UTUPub. [Link]

-

NOS1AP. Wikipedia. [Link]

-

Courtney, M. J., & Li, L. (2016). Disruption of nNOS-NOS1AP protein-protein interactions suppresses neuropathic pain in mice. PubMed Central. [Link]

-

Boiko, A. S., Kornetova, E. G., Semke, A. V., & Ivanova, S. A. (2022). NOS1AP Gene Variants and Their Role in Metabolic Syndrome: A Study of Patients with Schizophrenia. MDPI. [Link]

-

Courtney, M. J., & Li, L. (2014). Mechanisms of NOS1AP action on NMDA receptor-nNOS signaling. PubMed. [Link]

-

Courtney, M. J., & Li, L. (2014). Mechanisms of NOS1AP action on NMDA receptor-nNOS signaling. PubMed Central. [Link]

-

Courtney, M. J., & Li, L. (2014). Mechanisms of NOS1AP action on NMDA receptor-nNOS signaling. Frontiers in Cellular Neuroscience. [Link]

-

Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie. [Link]

-

A Simple Co-immunoprecipitation Protocol. Bitesize Bio. [Link]

-

Co-immunoprecipitation Protocols and Methods. Springer Nature Experiments. [Link]

-

Co-Immunoprecipitation (Co-IP) Protocol. Creative Diagnostics. [Link]

-

Formalin Murine Model of Pain. PubMed Central. [Link]

-

Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

-

Inflammatory Pain, Formalin-Induced, Rat. Pharmacology Discovery Services. [Link]

-

Preclinical research in paclitaxel-induced neuropathic pain: a systematic review. Frontiers. [Link]

-

Assessment of Paclitaxel Induced Sensory Polyneuropathy with “Catwalk” Automated Gait Analysis in Mice. PLOS One. [Link]

-

RgIA4 Accelerates Recovery from Paclitaxel-Induced Neuropathic Pain in Rats. MDPI. [Link]

-

P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. PubMed Central. [Link]

-

How to calculate IC50 for my dose response?. ResearchGate. [Link]

-

Laying Out Pathways With Rgraphviz. The R Journal. [Link]

-

Graphviz tutorial. YouTube. [Link]

-

Drawing graphs with dot. Graphviz. [Link]

-

Graphviz Examples and Tutorial. Sketchviz. [Link]

-

How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov. [Link]

-

TRPA1 mediates formalin-induced pain. PNAS. [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. This compound, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Preclinical research in paclitaxel-induced neuropathic pain: a systematic review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. journal.r-project.org [journal.r-project.org]

- 10. pnas.org [pnas.org]

- 11. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 12. mdpi.com [mdpi.com]

ZLc002: A Technical Guide to a Novel Modulator of Neuronal Nitric Oxide Synthase (nNOS) Interaction with NOS1AP

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLc002 is a small molecule that has emerged as a significant research tool and potential therapeutic agent due to its unique mechanism of action. Unlike traditional enzyme inhibitors, this compound modulates protein-protein interactions (PPIs), specifically targeting the coupling of neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (Nitric Oxide Synthase 1 Adaptor Protein), also known as CAPON (Carboxy-terminal PDZ ligand of nNOS)[1][2][3]. This interaction is a critical node in various signaling pathways implicated in neurological and psychiatric disorders, as well as in pain and cancer biology. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, offering valuable insights for researchers in the field.

Mechanism of Action: An Indirect Approach to a Critical Interaction

The primary molecular target of this compound is the interaction between nNOS and NOS1AP. This PPI is crucial for the subcellular localization and activity of nNOS[3]. Excessive nitric oxide (NO) production by nNOS is implicated in the pathophysiology of a range of neurological conditions[3].

Initial investigations revealed that this compound disrupts the NMDA-induced interaction between full-length nNOS and NOS1AP proteins in primary cortical neurons[4]. Further studies in HEK293T cells co-expressing full-length nNOS and NOS1AP confirmed that this compound reduced their co-immunoprecipitation[4][5]. Interestingly, this compound did not affect the interaction between nNOS and PSD95-PDZ2, suggesting a selective action on the nNOS-NOS1AP interface[4].

A key finding, however, is that this compound does not appear to directly disrupt the binding of purified nNOS and NOS1AP fragments in a cell-free biochemical binding assay[4][5]. This suggests an indirect mode of action in intact cells. It has been hypothesized that this compound may act as a prodrug, being converted to an active metabolite within cells by enzymes such as esterases[4]. This would explain its efficacy in cellular and in vivo models, but its lack of activity in a reductionist, cell-free system[4].

Figure 1: Hypothesized prodrug mechanism of this compound.

Preclinical Pharmacology

This compound has demonstrated a range of therapeutic effects in preclinical models, highlighting its potential for treating various conditions.

Analgesic Effects

This compound has shown significant efficacy in models of both inflammatory and neuropathic pain.

-

Inflammatory Pain: In a rat model of formalin-evoked inflammatory pain, intraperitoneal (i.p.) administration of this compound (4–10 mg/kg) suppressed pain behaviors and reduced Fos protein-like immunoreactivity in the lumbar spinal dorsal horn, a marker of neuronal activation[4][5].

-

Neuropathic Pain: In a mouse model of paclitaxel-induced neuropathic pain, this compound suppressed both mechanical and cold allodynia[4][5]. Notably, this anti-allodynic effect was sustained for at least four days with once-daily dosing[5].

Anxiolytic Effects

The nNOS-CAPON interaction in the hippocampus is implicated in anxiety-related behaviors[6]. This compound has been evaluated for its anxiolytic-like properties in several behavioral tests.

-

Systemic administration of this compound, either intraperitoneally (40 or 80 mg/kg/day for 14 days) or intravenously (10, 20, or 40 mg/kg/day for 7 days), produced anxiolytic-like effects in adult mice[6].

-

These effects were observed in the open-field, elevated plus maze, novelty-suppressed feeding, and light-dark tests[6].

-

Intragastric administration, however, was not effective, suggesting potential issues with oral bioavailability or first-pass metabolism[6].

Neurorestorative Effects

The dissociation of the nNOS-CAPON interaction has been shown to promote functional recovery after stroke.

-

In a stroke model, this compound treatment significantly ameliorated stroke-induced impairment of motor function and aided recovery in the delayed phase[2]. This effect is believed to be mediated by enhanced structural neuroplasticity[2].

Synergistic Anti-Cancer Effects

An intriguing finding is the ability of this compound to synergize with the chemotherapeutic agent paclitaxel.

-

In vitro, this compound in combination with paclitaxel enhanced the cytotoxicity of breast (4T1) and ovarian (HeyA8) cancer cell lines[4][5].

-

Importantly, this compound alone did not alter the viability of these tumor cells, indicating a synergistic rather than a direct cytotoxic effect[4][5].

Data Summary

| Preclinical Model | Species | Dosing (this compound) | Key Findings | Reference |

| Formalin-induced inflammatory pain | Rat | 4-10 mg/kg i.p. | Suppressed pain behavior and reduced neuronal activation. | [4][5] |

| Paclitaxel-induced neuropathic pain | Mouse | 10 mg/kg i.p. | Suppressed mechanical and cold allodynia; sustained effect with repeated dosing. | [4][5] |

| Anxiety behavioral tests | Mouse | 40-80 mg/kg/day i.p. or 10-40 mg/kg/day i.v. | Produced anxiolytic-like effects. | [6] |

| Stroke model | Not specified | 40 mg/kg i.v. once daily for 7 days | Improved motor function and recovery. | [2] |

| Breast and ovarian cancer cell lines | In vitro | Not specified | Synergized with paclitaxel to reduce tumor cell viability. | [4][5] |

Experimental Protocols

Co-Immunoprecipitation of nNOS and NOS1AP from HEK293T Cells

This protocol is based on the methodology described by Xu et al. (2018)[4].

-

Cell Culture and Transfection:

-

Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Co-transfect cells with plasmids encoding full-length nNOS and NOS1AP using a suitable transfection reagent.

-

-

Drug Treatment:

-

24 hours post-transfection, treat the cells with the desired concentration of this compound or vehicle control for the specified duration. A 10 µM concentration of (Rac)-ZLc-002 has been shown to reduce the interaction by approximately 40%[3].

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G-agarose beads.

-

Incubate the pre-cleared lysates with an antibody against nNOS overnight at 4°C.

-

Add protein A/G-agarose beads and incubate for an additional 2-4 hours to capture the immune complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Resolve the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against nNOS and NOS1AP, followed by incubation with appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Figure 2: Co-Immunoprecipitation Workflow for this compound.

Future Directions and Unanswered Questions

The preclinical data for this compound are promising, but several key questions remain to be addressed.

-

Confirmation of the Prodrug Hypothesis: The indirect mechanism of action of this compound needs to be definitively elucidated. Identifying the active metabolite and the enzymes responsible for its conversion is a critical next step.

-

Pharmacokinetics and Toxicology: Comprehensive pharmacokinetic and toxicology studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish its safety profile.

-

Clinical Development: To date, there is no publicly available information on clinical trials of this compound. The transition from preclinical to clinical studies will be a crucial step in validating its therapeutic potential in humans. The promising preclinical data, particularly in pain and anxiety, warrant further investigation in a clinical setting.

-

Oral Formulation: The lack of efficacy with intragastric administration suggests that developing an oral formulation with improved bioavailability will be important for its clinical utility.

References

-

Xu, Z., Lee, W. H., Chawla, A., Li, L. L., Chawla, A., Hudmon, A., ... & Hohmann, A. G. (2018). This compound, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability. Molecular Pain, 14, 1744806918801224. [Link]

-

Hohmann, A. G., Xu, Z., Lee, W. H., Li, L. L., Chawla, A., Hudmon, A., & Courtney, M. J. (2018). This compound, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability. Molecular Pain, 14, 1744806918801224. [Link]

-

Zhu, L. J., Shi, H. J., Chang, L., Luo, C. X., Jiang, N., Lin, Y. H., ... & Li, Y. F. (2020). Systemic administration of ZLc-002 exerts anxiolytic-like effects by dissociation of nNOS from CAPON in adult mice. Acta Pharmacologica Sinica, 41(10), 1295-1304. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systemic administration of ZLc-002 exerts anxiolytic-like effects by dissociation of nNOS from CAPON in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

ZLc002: A Novel Modulator of Neuronal Nitric Oxide Synthase Interaction for Therapeutic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ZLc002 is a novel small molecule that has garnered significant interest within the scientific community for its unique mechanism of action and therapeutic potential in a range of neurological and oncological applications. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. We will delve into its function as a disruptor of the neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP, also known as CAPON) interaction, explore its efficacy in preclinical models of pain and anxiety, and discuss its synergistic effects with chemotherapy. This document is intended to serve as a technical resource for researchers and drug development professionals, providing detailed experimental protocols and insights into the scientific rationale behind the investigation of this compound.

Introduction: Targeting Protein-Protein Interactions in Neurological Disorders

The modulation of protein-protein interactions (PPIs) represents a promising frontier in drug discovery, offering the potential for highly specific therapeutic interventions with fewer off-target effects compared to traditional enzyme inhibitors. One such PPI of critical importance in neuronal signaling is the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP. This interaction is pivotal in the N-methyl-D-aspartate (NMDA) receptor signaling cascade, which is implicated in central sensitization and the pathophysiology of various neurological disorders.

This compound has emerged as a key investigational compound that targets the nNOS-NOS1AP interface.[1][2][3] By disrupting this interaction, this compound offers a novel therapeutic strategy for conditions characterized by aberrant NMDA receptor activity, such as chronic pain and anxiety.[2][4] This guide will provide a detailed exploration of the chemical and biological landscape of this compound.

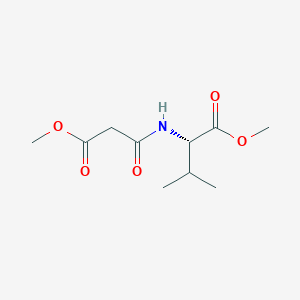

Chemical Structure and Physicochemical Properties

This compound is a small molecule with the chemical formula C10H17NO5 and a molecular weight of 231.25 g/mol .[5][6] Its structure is characterized by a central amide linkage connecting a valine derivative to a dicarboxylic acid monoester.

Visualizing the Chemical Structure

The two-dimensional structure of this compound can be represented using the following DOT script for Graphviz:

Figure 1: 2D Chemical Structure of this compound

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C10H17NO5 | [5][6] |

| Molecular Weight | 231.25 g/mol | [5][6] |

| CAS Number | 308277-46-5 | [6] |

| SMILES | COC(=O)CC(=O)NC(C(C)C)C(=O)OC | [6] |

| Solubility (DMSO) | 46 mg/mL (198.91 mM) | [6] |

| Solubility (Water) | 46 mg/mL | [6] |

| Solubility (Ethanol) | 46 mg/mL | [6] |

Mechanism of Action: Disrupting the nNOS-NOS1AP Signaling Axis

This compound exerts its biological effects by selectively inhibiting the coupling of nNOS to its C-terminal PDZ ligand, NOS1AP (CAPON).[2] This interaction is a critical downstream event following the activation of NMDA receptors.

Signaling Pathway Overview

The following diagram illustrates the proposed mechanism of action for this compound within the NMDA receptor signaling pathway.

Figure 2: Proposed Mechanism of Action of this compound

Interestingly, while this compound effectively disrupts the nNOS-NOS1AP interaction in intact cells, it failed to do so in a cell-free biochemical binding assay.[1][3] This suggests an indirect mode of action, the specifics of which are still under investigation.

Preclinical Efficacy and Therapeutic Potential

Extensive preclinical studies have demonstrated the therapeutic potential of this compound in various disease models.

Analgesic Properties

This compound has shown significant efficacy in models of both inflammatory and neuropathic pain.[1][3]

-

Inflammatory Pain: In a formalin-induced inflammatory pain model in rats, intraperitoneal administration of this compound (4–10 mg/kg) suppressed pain behaviors.[1][3]

-

Neuropathic Pain: this compound also demonstrated the ability to suppress mechanical and cold allodynia in a mouse model of paclitaxel-induced neuropathic pain.[1][3] The anti-allodynic effects were sustained for at least four days with once-daily dosing.[3]

Anxiolytic Effects

The nNOS-CAPON interaction in the hippocampus has been implicated in anxiety-related behaviors.[4] Systemic administration of this compound has been shown to produce anxiolytic-like effects in mice.[4]

-

Intraperitoneal administration of this compound at doses of 40 or 80 mg/kg/day for 14 days resulted in anxiolytic-like effects in behavioral tests such as the open-field, elevated plus maze, and light-dark tests.[4]

-

Intravenous administration at doses of 10, 20, or 40 mg/kg/day for 7 days produced similar effects.[4]

Anticancer Activity

In addition to its effects on the central nervous system, this compound has demonstrated synergistic activity with the chemotherapeutic agent paclitaxel in reducing the viability of breast and ovarian tumor cell lines.[1][3] This suggests a potential role for this compound as an adjunct therapy in oncology.

Experimental Protocols: A Guide for Researchers

To facilitate further research into the biological activities of this compound, this section provides a detailed, step-by-step methodology for a key experiment: the co-immunoprecipitation assay to assess the disruption of the nNOS-NOS1AP interaction in cultured neurons.

Co-Immunoprecipitation Assay for nNOS-NOS1AP Interaction

Objective: To determine the effect of this compound on the interaction between nNOS and NOS1AP in primary cortical neurons.

Materials:

-

Primary cortical neuron cultures

-

Minimum Essential Medium (MEM)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against NOS1AP for immunoprecipitation

-

Antibody against nNOS for immunoblotting

-

Protein A/G magnetic beads

-

SDS-PAGE gels and transfer apparatus

-

Western blot detection reagents

Procedure:

-

Cell Culture and Treatment:

-

Culture primary cortical neurons to the desired confluency.

-

Replace the neuronal medium with MEM.

-

Treat the neurons with the desired concentrations of this compound (dissolved in DMSO) or vehicle (DMSO) for the specified duration.

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extracts.

-

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the anti-NOS1AP antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads three times with lysis buffer.

-

-

Immunoblotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with the primary antibody against nNOS overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Rationale for Experimental Choices:

-

Primary Cortical Neurons: These cells endogenously express the proteins of interest and provide a physiologically relevant system to study the nNOS-NOS1AP interaction.

-

Co-Immunoprecipitation: This technique is the gold standard for studying protein-protein interactions in a cellular context.

-

Vehicle Control (DMSO): This is crucial to ensure that any observed effects are due to this compound and not the solvent.

Experimental Workflow Diagram

Figure 3: Co-Immunoprecipitation Workflow

Future Directions and Conclusion

This compound represents a promising lead compound with a novel mechanism of action. Its demonstrated efficacy in preclinical models of pain and anxiety, coupled with its synergistic effects with chemotherapy, highlights its potential for further development. Future research should focus on elucidating the precise indirect mechanism by which this compound disrupts the nNOS-NOS1AP interaction. Furthermore, comprehensive pharmacokinetic and toxicology studies are necessary to advance this compound towards clinical trials. The information and protocols provided in this guide are intended to support and stimulate further investigation into this exciting therapeutic candidate.

References

-

Lee, W. H., Carey, L. M., Li, L. L., Xu, Z., Lai, Y. Y., Courtney, M. J., & Hohmann, A. G. (2018). This compound, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability. Molecular Pain, 14, 1744806918801224. [Link]

-

Lee, W. H., Carey, L. M., Li, L. L., Xu, Z., Lai, Y. Y., Courtney, M. J., & Hohmann, A. G. (2018). This compound, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability. Molecular Pain, 14, 1744806918801224. [Link]

-

McGivern, J. G. (2006). Targeting N-type and T-type calcium channels for the treatment of pain. Drug Discovery Today, 11(5-6), 245–253. [Link]

-

Bourinet, E., Zamponi, G. W., & Stea, A. (2021). Targeting T-type/CaV3.2 channels for chronic pain. Channels, 15(1), 15–26. [Link]

-

Luo, J., Zhang, L., & Li, G. (2018). Cell-Type Specific Distribution of T-Type Calcium Currents in Lamina II Neurons of the Rat Spinal Cord. Frontiers in Cellular Neuroscience, 12, 367. [Link]

-

Zhu, L. J., Shi, H. J., Chang, L., Wang, M., & Li, L. (2020). Systemic administration of ZLc-002 exerts anxiolytic-like effects by dissociation of nNOS from CAPON in adult mice. Biochemical and Biophysical Research Communications, 523(2), 403–409. [Link]

Sources

- 1. This compound, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systemic administration of ZLc-002 exerts anxiolytic-like effects by dissociation of nNOS from CAPON in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

ZLc002: A Technical Guide to Investigating the Indirect Modulation of Neuronal Nitric Oxide Synthase Signaling

This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for understanding and investigating ZLc002, a novel small-molecule modulator of the neuronal nitric oxide synthase (nNOS) signaling complex. We will move beyond a simple recitation of facts to explore the causal relationships behind experimental design, ensuring a robust and self-validating approach to studying this promising therapeutic candidate.

Section 1: The nNOS Signaling Axis in Neuronal Function and Pathology

Nitric oxide (NO) is a gaseous signaling molecule critical for a vast array of physiological processes, from vascular regulation to immune responses.[1] In the central and peripheral nervous systems, its production is predominantly catalyzed by neuronal nitric oxide synthase (nNOS, or NOS-1).[2]

nNOS: Structure, Activation, and Regulation

nNOS is a complex homodimeric enzyme. Each monomer contains a C-terminal reductase domain and an N-terminal oxygenase domain, linked by a calmodulin (CaM) binding sequence.[3] The oxygenase domain houses the active site, containing heme and cofactors like tetrahydrobiopterin (H4B), where the five-electron oxidation of L-arginine to L-citrulline and NO occurs.[3][4]

Unlike other NOS isoforms, nNOS activity is constitutively expressed and tightly regulated by intracellular calcium (Ca²⁺) concentrations.[5] A key event in its activation is the influx of Ca²⁺, often through N-methyl-D-aspartate receptors (NMDARs), which promotes the binding of Ca²⁺/CaM. This binding initiates a conformational change that facilitates electron flow from the reductase domain to the oxygenase domain, "switching on" NO production.[6]

A critical feature of nNOS is an N-terminal PDZ domain.[1] This domain acts as a scaffold, allowing nNOS to participate in multi-protein signaling complexes at specific subcellular locations, such as the postsynaptic density. These protein-protein interactions (PPIs) are fundamental to its function and pathological roles.[1]

The nNOS Interactome: A Hub for Pathological Signaling

The nNOS PDZ domain anchors it to key partners, creating a signaling hub. Two of the most well-characterized interactions are:

-

nNOS-PSD95: Postsynaptic density protein 95 (PSD95) links nNOS directly to the NR2B subunit of the NMDAR. This physical coupling ensures that upon NMDAR activation and Ca²⁺ influx, nNOS is immediately poised to generate NO, contributing to processes like synaptic plasticity.[7]

-

nNOS-NOS1AP (CAPON): nNOS also binds to the NO synthase 1 adaptor protein (NOS1AP), also known as CAPON (Carboxy-terminal PDZ Ligand of nNOS).[7] This interaction is implicated in coupling NMDAR-dependent nNOS activity to downstream pathological cascades, including the activation of p38 mitogen-activated protein kinase (p38 MAPK), which contributes to neurotoxicity and central sensitization in chronic pain.[7]

Overproduction of NO due to nNOS hyperactivity is a central mechanism in various neurological disorders, including ischemic stroke, neurodegenerative diseases, and neuropathic pain.[3][8] Consequently, modulating nNOS activity or its specific pathological signaling outputs is a major therapeutic goal.

Figure 1: The nNOS signaling complex at the postsynaptic density.

Section 2: this compound: A Selective Modulator of the nNOS-NOS1AP Interaction

This compound is a small molecule identified as a putative inhibitor of the nNOS interaction with its adaptor protein, NOS1AP/CAPON.[9][10] It has demonstrated significant efficacy in preclinical models of inflammatory and neuropathic pain, as well as anxiety and stroke.[9][11] What makes this compound particularly compelling is the nuanced nature of its mechanism.

The Core Finding: Disruption of nNOS-NOS1AP Coupling in Cellular Systems

The primary activity of this compound is its ability to disrupt the nNOS-NOS1AP protein-protein interaction within intact cells.[9] This has been consistently demonstrated in co-immunoprecipitation experiments using both transfected HEK293T cells and primary cortical neuron cultures.[12] By uncoupling nNOS from this specific adaptor, this compound effectively disconnects the enzyme from a key downstream pathway implicated in pathology, without affecting its basal catalytic function or other essential interactions.

An Indirect Mechanism of Action

A crucial piece of evidence in understanding this compound comes from cell-free biochemical assays. When using purified, recombinant fragments of nNOS and NOS1AP, this compound failed to directly disrupt their binding in vitro.[9][12] This finding strongly suggests an indirect mode of action . This compound does not function by sterically blocking the binding interface of these two proteins. Instead, it likely acts on an unknown upstream or allosteric regulatory element within the cellular environment to induce the dissociation of the nNOS-NOS1AP complex.

Selectivity: The Key to a Favorable Therapeutic Profile

Further investigation has revealed that this compound is highly selective. While it effectively disrupts the nNOS-NOS1AP interaction, it has no effect on the interaction between nNOS and the scaffolding protein PSD95.[12] This selectivity is paramount. It implies that this compound can target a specific, pathology-associated signaling arm of nNOS while leaving the broader structural integration of nNOS at the synapse intact. This avoids the widespread, undesirable side effects often seen with direct NMDAR antagonists or non-selective nNOS catalytic inhibitors.[13]

Figure 2: this compound selectively disrupts the nNOS-NOS1AP interaction.

Section 3: Causality and Experimental Validation: A Framework for Investigating this compound

To rigorously characterize this compound or similar compounds, a logical, multi-step experimental workflow is required. This approach is designed to be self-validating, where each experiment answers a specific question that informs the next, building a coherent mechanistic story.

Logical Experimental Workflow

The investigation should proceed from the cellular to the biochemical level to first confirm the phenotype (disruption of the PPI in cells) and then elucidate the mechanism (indirect action).

Figure 3: A logical workflow for the mechanistic validation of this compound.

Protocol: Co-Immunoprecipitation to Validate nNOS-NOS1AP Disruption

Objective: To determine if this compound disrupts the interaction between nNOS and NOS1AP in a cellular context.

Rationale: This is the foundational experiment. By "pulling down" a target protein (e.g., nNOS), we can see which other proteins are physically bound to it under different conditions (vehicle vs. This compound). The inclusion of a negative control interaction (nNOS-PSD95) is critical for demonstrating selectivity.

Methodology:

-

Cell Culture and Treatment:

-

Culture HEK293T cells or primary cortical neurons. If using HEK293T, transfect with plasmids expressing tagged versions of nNOS (e.g., Flag-nNOS) and NOS1AP (e.g., Myc-NOS1AP).

-

Allow cells to grow for 24-48 hours post-transfection.

-

Treat cells with vehicle control or this compound (e.g., 1 µM) for a specified time (e.g., 24 hours).[11]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

-

Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (this is the whole-cell lysate). Reserve a small aliquot for "Input" analysis.

-

-

Immunoprecipitation (IP):

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the primary antibody for the "bait" protein (e.g., anti-Flag for Flag-nNOS) and a non-specific IgG as a negative control to separate tubes. Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the "Input" and eluted IP samples by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the "prey" protein (e.g., anti-Myc for Myc-NOS1AP) and the "bait" protein (anti-Flag) to confirm a successful pulldown.

-

Self-Validation: To confirm selectivity, probe a separate blot of the same samples with an antibody against PSD95.

-

Expected Outcome: In vehicle-treated samples, the anti-Flag IP should successfully pull down Myc-NOS1AP. In this compound-treated samples, the amount of co-immunoprecipitated Myc-NOS1AP should be significantly reduced. The amount of co-immunoprecipitated PSD95 should remain unchanged between vehicle and this compound treatments.

Protocol: nNOS Enzymatic Activity Assay (Griess Assay)

Objective: To determine if this compound directly inhibits the catalytic activity of nNOS.

Rationale: This experiment serves as a crucial negative control. This compound's proposed mechanism is the disruption of a PPI, not inhibition of NO synthesis. Demonstrating a lack of effect on enzymatic activity supports this hypothesis and distinguishes this compound from classical nNOS inhibitors.[14] The Griess assay is a simple, colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO.[15][16]

Methodology:

-

Sample Preparation:

-

Prepare lysates from cells overexpressing nNOS (e.g., 293T/nNOS cells) or from brain tissue homogenates known to be rich in nNOS.[17]

-

Determine the total protein concentration of the lysate using a BCA or Bradford assay.

-

-

Reaction Setup (in a 96-well plate):

-

For each reaction, combine:

-

NOS Assay Buffer.

-

NOS Cofactors (NADPH, FAD, FMN, H4B, Calmodulin).[16]

-

NOS Substrate (L-Arginine).

-

Cell/tissue lysate containing a standardized amount of protein.

-

Vehicle control or varying concentrations of this compound.

-

-

Include a "No Enzyme" control and a "No Substrate" control.

-

-

Enzymatic Reaction:

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The reaction produces NO, which is rapidly converted to nitrite/nitrate in the aqueous buffer.

-

-

Nitrate Reduction (Optional but Recommended):

-

If significant nitrate is expected, add Nitrate Reductase to the wells to convert all nitrate to nitrite, ensuring total NO production is measured. Incubate as recommended by the supplier.[16]

-

-

Griess Reaction and Measurement:

-

Add Griess Reagent I (sulfanilamide in acid) to each well and incubate for 5-10 minutes, protected from light.

-

Add Griess Reagent II (N-(1-naphthyl)ethylenediamine in acid) and incubate for another 5-10 minutes. A pink/magenta azo dye will form in the presence of nitrite.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite produced in each sample.

-

Compare the nNOS activity (rate of nitrite production) in this compound-treated samples to the vehicle control.

-

Expected Outcome: this compound should not significantly reduce the amount of nitrite produced compared to the vehicle control, indicating it does not directly inhibit the catalytic activity of the nNOS enzyme.

Section 4: In Vivo Applications and Therapeutic Potential

The ultimate validation of a compound's mechanism is its efficacy in relevant disease models. This compound has been evaluated in models of inflammatory and neuropathic pain, demonstrating that targeting the nNOS-NOS1AP interaction is a viable therapeutic strategy.[12]

Table 1: Summary of this compound Preclinical In Vivo Data

| Pain Model | Species | Administration Route & Dose | Key Findings | Citation(s) |

| Formalin-Induced Inflammatory Pain | Rat | Intraperitoneal (i.p.), 4-10 mg/kg | Suppressed pain behaviors (flinching, licking). Reduced expression of Fos protein (a marker of neuronal activation) in the spinal dorsal horn. | [9][12] |

| Paclitaxel-Induced Neuropathic Pain | Mouse | Intraperitoneal (i.p.) | Reversed established mechanical and cold allodynia. Efficacy was sustained with once-daily dosing. | [9][12] |

| Chronic Constriction Injury (CCI) | Mouse | Intraperitoneal (i.p.), 40 mg/kg | Showed a therapeutic effect on anxiety-like behaviors induced by chronic stress. | [11] |

| Transient Middle Cerebral Artery Occlusion (tMCAO) - Stroke | Mouse | Intraperitoneal (i.p.), 30 mg/kg | Ameliorated stroke-induced motor function impairment and promoted recovery in the delayed phase. | [11] |

These studies collectively show that systemic administration of this compound can alleviate pathological symptoms driven by nNOS hyperactivity. For instance, in chemotherapy-induced neuropathic pain models, endpoints such as mechanical allodynia (measured with von Frey filaments) and cold allodynia (measured with an acetone test) are standard readouts.[18] The success of this compound in these models provides strong evidence that the nNOS-NOS1AP signaling axis is a critical driver of pain sensitization and a druggable target.[12]